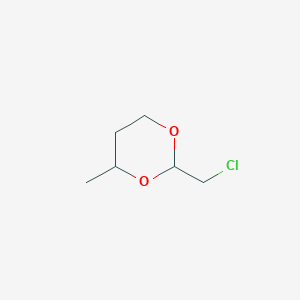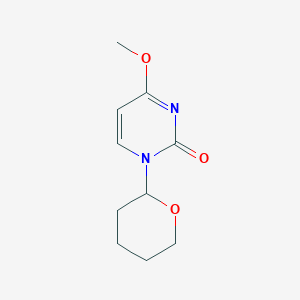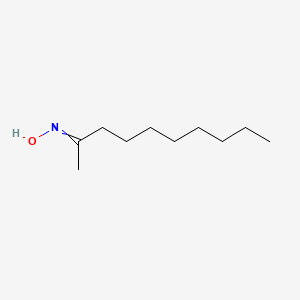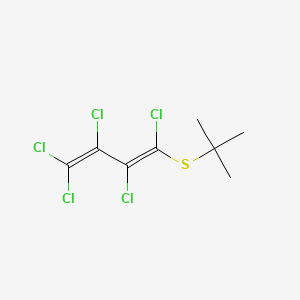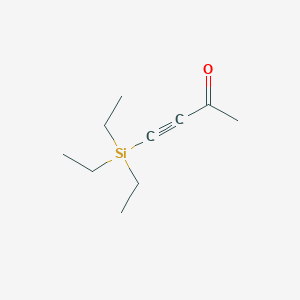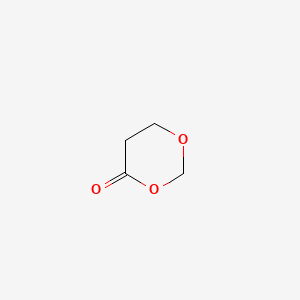
1,3-Dioxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxan-4-one: is a heterocyclic organic compound with a six-membered ring structure containing two oxygen atoms and one carbonyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxan-4-one can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the cyclic acetal.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This method ensures a higher yield of the desired product by shifting the equilibrium towards the formation of the cyclic acetal .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioxanone and other related products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogens or other electrophiles.
Major Products Formed:
Oxidation: Dioxanone and related compounds.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Dioxan-4-one has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used in the synthesis of alicyclic polyesters, which exhibit improved thermal and optical performance due to backbone rigidity.
Battery Technology: The compound is used as a polymer electrolyte in lithium-metal batteries, providing superior oxidation stability and enhancing the performance of high-voltage cathodes.
Organic Synthesis: this compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxan-4-one involves its ability to undergo ring-opening polymerization, which is facilitated by protic acids as catalysts . The polymerization process can proceed via two distinct mechanistic routes: the activated monomer mechanism and the active chain-end mechanism . These mechanisms involve the formation of a dioxacarbenium ion, which rapidly adds more monomer units to produce high-molar-mass polymers .
Comparison with Similar Compounds
1,4-Dioxane: A heterocyclic organic compound with a similar structure but different properties and applications.
1,3-Dioxolane: Another cyclic acetal with a five-membered ring structure, used in similar applications but with different reactivity.
Uniqueness of 1,3-Dioxan-4-one: this compound is unique due to its six-membered ring structure, which provides greater stability and versatility in chemical reactions compared to its five-membered counterparts. Its ability to undergo ring-opening polymerization and form high-molar-mass polymers makes it particularly valuable in polymer chemistry and battery technology .
Properties
CAS No. |
5962-32-3 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
1,3-dioxan-4-one |
InChI |
InChI=1S/C4H6O3/c5-4-1-2-6-3-7-4/h1-3H2 |
InChI Key |
NENKKJDNYSKDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)
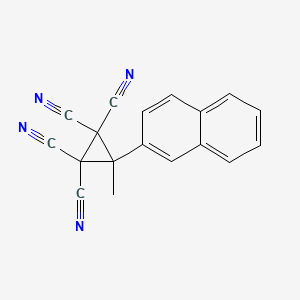

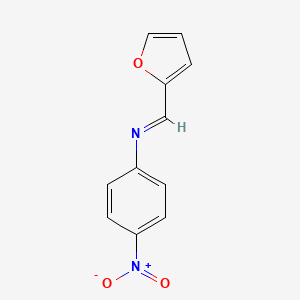
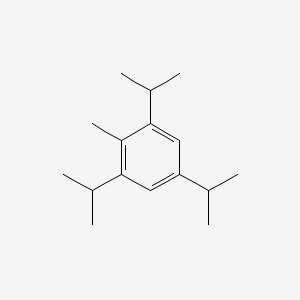
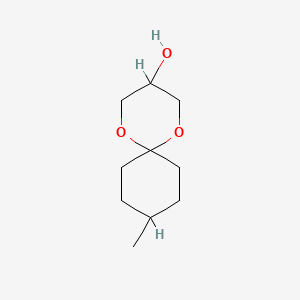

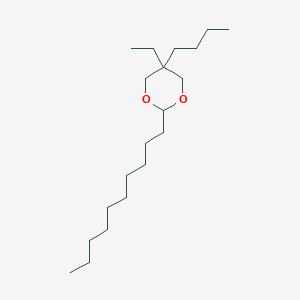
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
